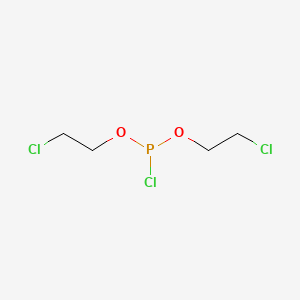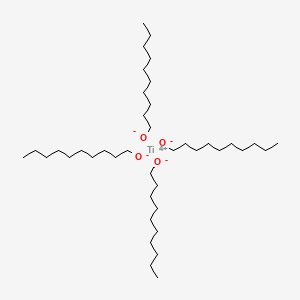
Titanium(4+) decan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(4+) decan-1-olate is a titanium coordination compound with the chemical formula C40H84O4Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its reactivity with various reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium(4+) decan-1-olate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with decan-1-ol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C9H19OH→Ti(OC9H19)4+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium(4+) decan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2) and other titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The alkoxide ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Halides or other alkoxides, typically in an inert solvent.
Major Products:
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium compounds with different ligands.
Applications De Recherche Scientifique
Titanium(4+) decan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production.
Mécanisme D'action
The mechanism by which titanium(4+) decan-1-olate exerts its effects involves the coordination of titanium with oxygen atoms from the alkoxide ligands. This coordination stabilizes the titanium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Titanium(IV) isopropoxide: A titanium coordination compound with isopropoxide ligands.
Titanium(IV) butoxide: A titanium coordination compound with butoxide ligands.
Comparison: Titanium(4+) decan-1-olate is unique due to its longer alkoxide chain, which can influence its solubility, reactivity, and applications. Compared to titanium(IV) isopropoxide and titanium(IV) butoxide, this compound may offer different properties and advantages in specific applications, such as enhanced stability and different reactivity profiles.
Propriétés
Numéro CAS |
83877-93-4 |
|---|---|
Formule moléculaire |
C40H84O4Ti |
Poids moléculaire |
677.0 g/mol |
Nom IUPAC |
decan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C10H21O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11;/h4*2-10H2,1H3;/q4*-1;+4 |
Clé InChI |
XQNMNCVLVNBXKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


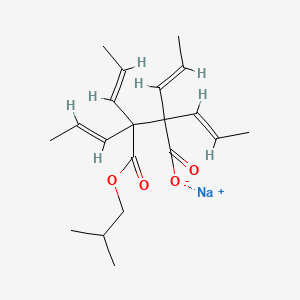
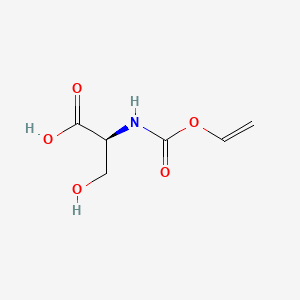

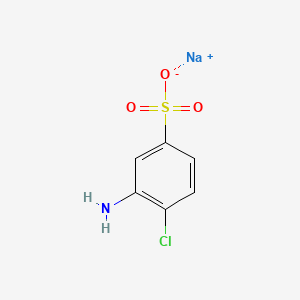
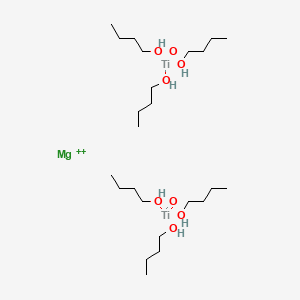


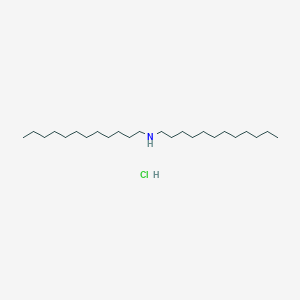
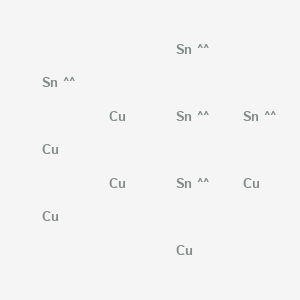
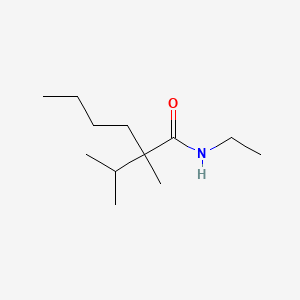
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)


